Bisbendazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BISBENDAZOLE is a benzimidazole derivative known for its broad-spectrum anthelmintic properties. It is structurally related to other benzimidazole compounds such as albendazole and mebendazole. This compound is primarily used to treat parasitic worm infections by inhibiting the growth and multiplication of these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BISBENDAZOLE typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole derivatives. Another approach involves the use of aromatic aldehydes in the presence of an acid catalyst to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of eco-friendly solvents like water have been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
BISBENDAZOLE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
BISBENDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is employed in studies related to cell division and microtubule dynamics.
Medicine: It is used to treat parasitic infections and is being investigated for its potential anticancer properties.
Industry: This compound derivatives are used in the development of new materials with specific properties
Mechanism of Action
BISBENDAZOLE exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules. This inhibition disrupts the cytoskeleton of parasitic worms, leading to their immobilization and eventual death. The compound targets the colchicine-binding site on tubulin, preventing its assembly into microtubules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
BISBENDAZOLE is unique in its ability to inhibit a broad range of parasitic worms with high efficacy. Compared to albendazole and mebendazole, this compound has shown better bioavailability and a broader spectrum of activity. Thiabendazole, while effective, is less commonly used due to its side effects .
Properties
CAS No. |
32195-33-8 |
---|---|
Molecular Formula |
C28H28N6S4 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethyl N-[4-[1-(1-methylbenzimidazol-2-yl)ethylsulfanylcarbothioylamino]phenyl]carbamodithioate |
InChI |
InChI=1S/C28H28N6S4/c1-17(25-31-21-9-5-7-11-23(21)33(25)3)37-27(35)29-19-13-15-20(16-14-19)30-28(36)38-18(2)26-32-22-10-6-8-12-24(22)34(26)4/h5-18H,1-4H3,(H,29,35)(H,30,36) |
InChI Key |
HYMMMXNCSPCFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)SC(=S)NC3=CC=C(C=C3)NC(=S)SC(C)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.